2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl}ethan-1-ol
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Overview
Description
2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl}ethan-1-ol is a heterocyclic compound that features a pyrrolopyridine core structure
Mechanism of Action
Target of Action
Compounds with similar structures, such as pexidartinib, are known to inhibit multiple receptor tyrosine kinases .
Mode of Action
It can be inferred that, like other kinase inhibitors, it likely binds to the active site of the kinase, preventing the transfer of phosphate groups to the substrate and thus inhibiting the kinase’s activity .
Biochemical Pathways
Kinase inhibitors generally affect signal transduction pathways, leading to changes in cell growth and differentiation .
Result of Action
Kinase inhibitors typically result in the inhibition of cell growth and proliferation .
Biochemical Analysis
Biochemical Properties
It is known that similar pyrrolopyridine derivatives have shown potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) .
Cellular Effects
Related compounds have been shown to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells .
Molecular Mechanism
Similar compounds have been shown to inhibit multiple receptor tyrosine kinases .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyridine ring, followed by chlorination and subsequent functionalization to introduce the ethan-1-ol group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl}ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl}ethan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol: Similar in structure but differs in the position of the hydroxyl group.
5-Chloro-1H-pyrrolo[2,3-b]pyridine: Lacks the ethan-1-ol moiety, making it less versatile in certain applications.
Uniqueness
2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl}ethan-1-ol is unique due to its combination of the pyrrolopyridine core with the ethan-1-ol group, which enhances its reactivity and potential for functionalization. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-7-3-6-4-8(1-2-13)12-9(6)11-5-7/h3-5,13H,1-2H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDWPEWWNHRFOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=NC=C1Cl)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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